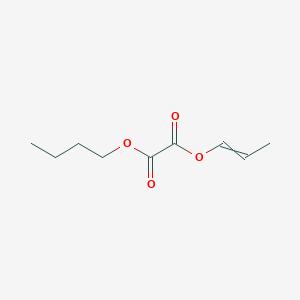
Butyl prop-1-en-1-yl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-1-en-1-yl ethanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is formed by the esterification of butyl alcohol and prop-1-en-1-yl ethanedioate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between butyl alcohol and prop-1-en-1-yl ethanedioate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to speed up the reaction. The general reaction can be represented as:
Butyl alcohol+Prop-1-en-1-yl ethanedioate→Butyl prop-1-en-1-yl ethanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butyl alcohol and prop-1-en-1-yl ethanedioate.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Butyl alcohol and prop-1-en-1-yl ethanedioate.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Butyl prop-1-en-1-yl ethanedioate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of fragrances, flavoring agents, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of butyl prop-1-en-1-yl ethanedioate involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases, releasing the corresponding alcohol and acid. The released compounds can then interact with various cellular pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: Another ester with similar properties but different applications.
Ethyl propionate: Similar ester with different alkyl groups.
Methyl butyrate: Another ester with a different structure but similar chemical properties.
Uniqueness
Butyl prop-1-en-1-yl ethanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
91915-04-7 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-O-butyl 2-O-prop-1-enyl oxalate |
InChI |
InChI=1S/C9H14O4/c1-3-5-7-13-9(11)8(10)12-6-4-2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
VXAWVCVRSWJGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=O)OC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
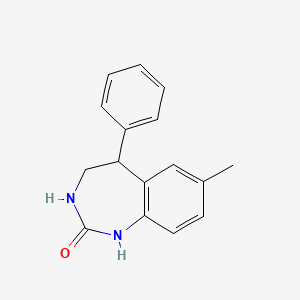
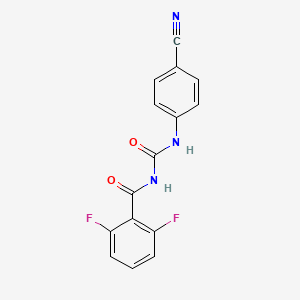
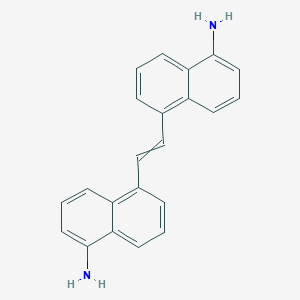


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)




![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
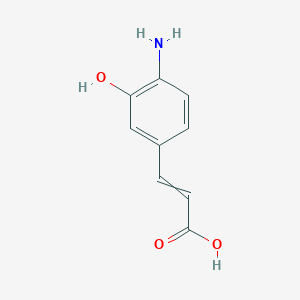
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
